molecular formula C6H14ClNO5 B583467 (3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride CAS No. 478518-54-6

(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride

Cat. No.: B583467
CAS No.: 478518-54-6
M. Wt: 216.622
InChI Key: CBOJBBMQJBVCMW-CSWWAADGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride is a labeled form of D-galactosamine, an amino sugar derived from galactose. This compound is often used in scientific research due to its unique properties, including its ability to act as a hepatotoxic agent. The 13C labeling allows for detailed metabolic studies and tracing in biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride typically involves the incorporation of the 13C isotope into the D-galactosamine moleculeThe hydrochloride form is then obtained by reacting the labeled D-galactosamine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for other isotopically labeled compounds. These methods often involve microbial fermentation or chemical synthesis, followed by purification processes to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride involves its incorporation into cellular pathways where it inhibits RNA synthesis. This inhibition occurs through the depletion of uridine diphosphate hexosamines, which are essential for RNA production. The compound also generates free radicals, leading to oxidative stress and liver cell damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride is unique due to its 13C labeling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research focused on understanding complex biochemical pathways and the effects of hepatotoxic agents .

Biological Activity

(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol; hydrochloride, also known as D-galactosamine, is a sugar derivative that plays a significant role in various biological processes. This compound is notable for its potential applications in medicine and biochemistry, particularly in the context of glycosylation and cellular signaling.

  • Molecular Formula : C₆H₁₄ClNO₅
  • Molecular Weight : 221.59 g/mol
  • CAS Number : 1078691-95-8

The biological activity of (3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol is primarily attributed to its ability to interact with various biological receptors and pathways. It serves as a substrate for glycosylation reactions and influences the synthesis of glycoproteins and glycolipids.

Key Mechanisms:

  • Glycosylation : Acts as a precursor in the synthesis of glycoproteins which are crucial for cell-cell recognition and signaling.
  • Cell Signaling : Modulates signaling pathways by acting on specific receptors involved in metabolic processes.

Antiviral Activity

Research indicates that D-galactosamine exhibits antiviral properties. A study demonstrated its effectiveness against certain viruses by inhibiting viral replication through interference with glycoprotein synthesis.

Cytotoxicity

D-galactosamine has been studied for its cytotoxic effects on liver cells. High concentrations can lead to hepatotoxicity, making it a useful model for studying liver damage mechanisms.

StudyFindings
D-galactosamine induced apoptosis in liver cells at concentrations above 10 mM.
Demonstrated inhibition of viral replication in cell cultures when used at sub-toxic concentrations.

Case Study 1: Hepatotoxicity

A clinical study investigated the hepatotoxic effects of D-galactosamine in animal models. The results showed that administration of the compound led to significant liver damage characterized by increased serum transaminases and histopathological changes.

Case Study 2: Antiviral Properties

In vitro studies assessed the antiviral activity of D-galactosamine against Hepatitis B virus (HBV). The compound was found to inhibit HBV replication effectively without significant cytotoxicity at lower concentrations.

Research Findings

  • Glycosylation Pathways : Research has shown that D-galactosamine is involved in the modification of proteins through N-acetylation processes.
  • Cellular Uptake : Studies have identified transport mechanisms for D-galactosamine across cell membranes, highlighting its role in cellular metabolism.

Properties

IUPAC Name

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1/i6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLRMLTKYXDST-LTQBQVEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.